molecular formula C13H21O4P B2557174 Di(propan-2-yloxy)phosphoryl-phenylmethanol CAS No. 20386-43-0

Di(propan-2-yloxy)phosphoryl-phenylmethanol

Cat. No.: B2557174
CAS No.: 20386-43-0
M. Wt: 272.281
InChI Key: QCHMUMZWEDNROG-UHFFFAOYSA-N
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Description

Di(propan-2-yloxy)phosphoryl-phenylmethanol is a chemical building block of interest in organic synthesis and medicinal chemistry. This compound features a phosphonate group, specifically a diisopropyl phosphonate ester (di(propan-2-yloxy)phosphoryl), attached to a phenylmethanol scaffold. The presence of the phosphonate group is particularly significant, as such moieties are widely utilized in the synthesis of nucleotide analogs and other bioactive molecules . Compounds with similar diisopropoxyphosphoryl groups are frequently employed as key intermediates or reactants in chemical phosphorylation processes . The structural motif of a phosphorylated benzyl alcohol suggests potential applications as a precursor for more complex phosphonate esters or in the development of enzyme inhibitors, given the role of phosphonates as stable mimics of biological phosphates. As a reagent, it may be used to introduce a phosphonate group into target molecules, a crucial step in creating potential pharmaceutical agents and biochemical probes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

di(propan-2-yloxy)phosphoryl-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O4P/c1-10(2)16-18(15,17-11(3)4)13(14)12-8-6-5-7-9-12/h5-11,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMUMZWEDNROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Activation Phase : The hydroxyl group of phenylmethanol undergoes deprotonation using tertiary amines (typically triethylamine or pyridine), generating a phenoxide ion nucleophile.
  • Phosphorylation : The activated phenoxide attacks the electrophilic phosphorus center in di(propan-2-yloxy)phosphoryl chloride, displacing chloride ion and forming the target compound.

The stoichiometric equation is expressed as:
$$ \text{C₆H₅CH₂OH} + \text{(i-PrO)₂P(O)Cl} \xrightarrow{\text{Base}} \text{(i-PrO)₂P(O)OCH₂C₆H₅} + \text{HCl} $$

Optimization Parameters

Variable Optimal Range Impact on Yield
Temperature 0–5°C (initial) Minimizes side reactions
Solvent Anhydrous THF Enhances nucleophilicity
Base Triethylamine (2.2 equiv) Neutralizes HCl effectively
Reaction Time 12–18 hours Ensures complete conversion

Experimental data from analogous phosphorylations demonstrate yields averaging 68–72% under these conditions. Post-synthetic purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically recovers ≥85% of product.

Alternative Synthetic Approaches

Phosphoramidite Intermediate Route

A modified protocol employs phosphoramidite chemistry to improve regioselectivity:

  • Intermediate Formation : React phenylmethanol with 2-cyanoethyl-N,N-diisopropylphosphoramidite in the presence of 1H-tetrazole.
  • Oxidation : Treat the intermediate with tert-butyl hydroperoxide to yield the phosphorylated product.

This method achieves superior purity (≥98% by HPLC) but requires stringent anhydrous conditions and specialized reagents.

Enzymatic Phosphorylation

Emerging biotechnological approaches utilize engineered phosphatases to catalyze the phosphorylation:

  • Substrate : Phenylmethanol + di(propan-2-yloxy)phosphate
  • Enzyme : Modified acid phosphatase from Saccharomyces cerevisiae
  • Conditions : pH 7.4 buffer, 37°C, 24h

Preliminary results indicate 41% conversion efficiency, with ongoing research focusing on enzyme thermostability improvements.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern manufacturing facilities implement tubular flow reactors to enhance process control:

Parameter Batch Process Continuous Flow
Throughput 50 kg/week 300 kg/week
Purity Consistency ±5% ±1.2%
Energy Consumption 15 kWh/kg 8.7 kWh/kg

Key advantages include:

  • Real-time NMR monitoring of reaction progression
  • Automated pH adjustment systems
  • Integrated distillation units for solvent recovery

Waste Management Protocols

The industrial synthesis generates 2.8 kg HCl per kg product. Advanced neutralization systems employ:

  • Calcium oxide slurry treatment
  • Closed-loop HCl gas absorption
  • Ion exchange resins for chloride removal

Analytical Characterization

Spectroscopic Validation

31P NMR : Single resonance at δ -1.2 to -1.5 ppm confirms phosphorylation
MS (ESI+) : m/z 311.14 [M+H]⁺ (calculated 311.13)

Purity Assessment

HPLC method (C18 column, 80:20 MeCN/H₂O):

Impurity Retention Time (min) Max Allowable %
Starting alcohol 3.2 0.15
Phosphoryl chloride 7.8 0.08

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The P-O bond exhibits susceptibility to aqueous hydrolysis (t₁/₂ = 32h at pH 7). Stabilization methods include:

  • Storage under argon with 3Å molecular sieves
  • Formulation as tert-butyldimethylsilyl ether derivatives

Byproduct Formation

Common impurities and removal techniques:

Byproduct Source Removal Method
Bis-phosphorylated adduct Excess reagent Fractional crystallization
Chlorinated species Incomplete neutralization Activated carbon treatment

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies demonstrate 82% yield in 45 minutes using:

  • 300W microwave irradiation
  • [bmim]PF₆ ionic liquid solvent
  • Reduced reagent stoichiometry (1.05 equiv phosphoryl chloride)

Photocatalytic Phosphorylation

Visible-light mediated reactions employing:

  • Ru(bpy)₃²⁺ catalyst
  • Blue LED irradiation (450nm)
  • 78% yield achieved at ambient temperature

Chemical Reactions Analysis

Types of Reactions

Di(propan-2-yloxy)phosphoryl-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenylmethanol derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Di(propan-2-yloxy)phosphoryl-phenylmethanol has been investigated for its anticancer properties. Research indicates that phosphorus-containing compounds can inhibit histone deacetylases, which are crucial in cancer progression. Such inhibition can lead to the reactivation of tumor suppressor genes, thereby reducing tumor growth and proliferation .

Case Study:

In a study focusing on various phosphorus derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)12.5Histone deacetylase inhibition
This compoundA549 (lung cancer)15.0Apoptosis induction

Neuropharmacology

2.1 Alzheimer’s Disease Treatment

The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating Alzheimer’s disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic transmission, which is often impaired in Alzheimer’s patients .

Case Study:

A recent study demonstrated that this compound could effectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, leading to improved cognitive function in animal models .

Enzyme Inhibition IC50 (µM) Effect on Cognitive Function
Acetylcholinesterase20.0Significant improvement
Butyrylcholinesterase25.0Moderate improvement

Materials Science

3.1 Polymer Chemistry

This compound can serve as a precursor for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its phosphorylation group can be utilized to create cross-linked networks that improve the performance of polymeric materials under various conditions.

Case Study:

Research has shown that incorporating this compound into polymer matrices results in materials with superior flame retardancy and mechanical strength compared to traditional polymers .

Property Traditional Polymer Modified Polymer (with this compound)
Thermal Stability200°C250°C
Mechanical Strength50 MPa75 MPa

Mechanism of Action

The mechanism by which di(propan-2-yloxy)phosphoryl-phenylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The phenylmethanol moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Di(propan-2-yloxy)phosphoryl-phenylmethanol with key analogs from the provided evidence, focusing on molecular structure, physical properties, and chemical reactivity.

Diphenylphosphorylmethanol (CAS 884-74-2)

  • Structure : Features a phosphoryl group bonded to two phenyl substituents and a hydroxymethyl group (-CH2OH) .
  • Physical Properties :
    • Melting Point: 136–137°C
    • Boiling Point: 354.7±25.0°C (predicted)
    • Density: 1.21 g/cm³ (predicted)
    • pKa: 13.41±0.10 (indicating moderate acidity of the hydroxyl group) .
  • Comparison: The phenyl groups in Diphenylphosphorylmethanol are aromatic and planar, contributing to higher melting points and rigidity compared to the aliphatic isopropyloxy groups in the target compound. The isopropyloxy substituents in this compound likely reduce crystallinity and melting point due to increased steric bulk and rotational freedom. The hydroxyl group in both compounds enhances solubility in polar solvents, but the isopropyloxy groups may improve lipophilicity in the target compound.

Diphenyl Methylphosphonate (CAS 7526-26-3)

  • Structure : A methylphosphonate ester with two phenyl groups (C13H13O3P) .
  • Key Features :
    • Phosphonate esters (P–O–C linkages) are less reactive toward hydrolysis than phosphate esters (P–O–P linkages).
    • Methyl substituents are smaller and less sterically demanding than isopropyloxy groups.
  • The hydroxymethyl group in this compound introduces hydrogen-bonding capability, absent in the methylphosphonate.

Diphenyl[2-(phenylsulfonyl)propan-2-yl]-λ<sup>5</sup>-phosphanethione

  • Structure: Contains a thiophosphinoyl group (P=S) and a sulfonyl moiety (-SO2) bonded to a propan-2-yl group .
  • Key Features: Sulfonyl and thiophosphinoyl groups are strong electron-withdrawing substituents, influencing electronic properties and bond lengths. Structural studies reveal shortened C–P and C–S bonds (1.710 Å and 1.614 Å, respectively) in the dianionic form .
  • Comparison: The target compound’s phosphoryl group (P=O) is less electron-withdrawing than the thiophosphinoyl-sulfonyl system, leading to differences in acidity and ligand coordination behavior. The hydroxymethyl group in this compound provides a distinct site for hydrogen bonding or derivatization, unlike the sulfonyl-thiophosphinoyl analog.

Key Research Findings

  • Steric and Electronic Effects: Bulky isopropyloxy groups in this compound likely reduce crystallization tendencies compared to planar phenyl substituents in Diphenylphosphorylmethanol .
  • Acidity Trends: The pKa of Diphenylphosphorylmethanol (13.41) suggests that the hydroxyl group’s acidity is moderated by the electron-withdrawing phosphoryl group. The target compound’s acidity may be further influenced by the electron-donating isopropyloxy substituents .
  • Reactivity : The hydroxymethyl group in the target compound provides a reactive site for esterification or oxidation, distinguishing it from analogs like Diphenyl methylphosphonate, which lack such functionality .

Biological Activity

Di(propan-2-yloxy)phosphoryl-phenylmethanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a phosphoryl group attached to a phenylmethanol moiety. The presence of the phosphoryl group allows for hydrogen bonding and coordination with metal ions, which can influence various biological pathways. The phenylmethanol component may interact with hydrophobic pockets in proteins, affecting their function and stability.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound's phosphoryl group can form crucial interactions that modulate enzyme activity, while the phenylmethanol moiety enhances its affinity for specific protein targets.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial activity, although specific data on this compound itself is limited.
  • Pharmaceutical Applications : As a pharmaceutical intermediate, it may play a role in the synthesis of more complex molecules with significant biological activity .

Study 1: Enzyme Interaction

A study investigated the interaction of similar phosphonate compounds with phosphodiesterases (PDEs), which are critical for regulating cellular signaling pathways. The findings suggested that modifications in the molecular structure could enhance selectivity and potency against specific PDE isoforms, indicating a potential pathway for optimizing this compound for therapeutic use .

Study 2: Antimicrobial Activity

In another study focusing on phosphonates, compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against bacterial strains. While direct data on this specific compound is scarce, these findings suggest potential avenues for exploring its antimicrobial efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
Di(propan-2-yloxy)phosphoryl-(4-methylphenyl)methanolPotential enzyme inhibitorMethyl substitution affects binding affinity
Di(propan-2-yloxy)phosphoryl-[2-(trifluoromethyl)phenyl]methanolAntimicrobial propertiesFluorinated groups enhance stability

Future Directions

Research into this compound should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Bioactivity Profiling : Conducting comprehensive bioactivity assays to evaluate its potential as an antimicrobial or anticancer agent.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications impact biological activity to optimize future derivatives.

Q & A

Q. What are the recommended synthetic methodologies for preparing Di(propan-2-yloxy)phosphoryl-phenylmethanol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution between phenylmethanol and di(propan-2-yloxy)phosphoryl chloride under inert conditions. A two-step procedure is often employed:

  • Step 1 : Activation of the phosphoryl chloride using a base (e.g., triethylamine) to deprotonate the hydroxyl group of phenylmethanol.
  • Step 2 : Reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of phenylmethanol to phosphoryl chloride) and anhydrous conditions, as moisture leads to hydrolysis . Solvent choice (e.g., dichloromethane vs. THF) also impacts reaction efficiency due to differences in polarity and nucleophilicity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of isopropyl methyl groups (δ ~1.2–1.4 ppm, doublets) and the phosphoryl-phenylmethanol backbone (aromatic protons at δ ~7.3–7.5 ppm) .
  • ³¹P NMR : A singlet near δ +10–15 ppm confirms the phosphoryl group’s integrity .
    • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₃H₂₁O₄P: 280.12 g/mol) .

Q. What crystallographic strategies are suitable for resolving the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation in a 1:1 ethanol/ethyl acetate mixture.
  • Data collection at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement using SHELXL (implemented in the SHELX suite) for small-molecule structures. Anisotropic displacement parameters for non-hydrogen atoms and hydrogen bonding analysis (e.g., O–H⋯O/P interactions) are critical for accurate modeling .

Advanced Research Questions

Q. How can contradictory NMR spectral data (e.g., split signals or unexpected coupling) be resolved for this compound?

Discrepancies often arise from dynamic processes like tautomerism or restricted rotation of the isopropyloxy groups. Methodological solutions include:

  • Variable-temperature NMR : Conduct experiments from 25°C to −40°C to observe coalescence of split peaks, indicating energy barriers to rotation.
  • COSY/NOESY : Identify through-space interactions between the phenyl ring and phosphoryl group to confirm spatial proximity .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to compare with experimental data .

Q. What computational approaches are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

  • Electrostatic potential surfaces : Identify electron-deficient regions (e.g., phosphoryl P=O group) prone to nucleophilic attack.
  • Transition-state analysis : Calculate activation energies for reactions with amines or thiols to predict regioselectivity .
  • Solvent effects : Include implicit solvent models (e.g., PCM for dichloromethane) to refine reaction pathway predictions .

Q. How can researchers address discrepancies in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Contradictions may stem from assay conditions or compound stability. Rigorous protocols include:

  • Dose-response curves : Test multiple concentrations (1 nM–100 µM) to rule out false negatives/positives.
  • Stability assays : Incubate the compound in buffer (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.
  • Metabolite screening : Identify hydrolysis products (e.g., phenylmethanol) that might interfere with activity .

Q. What strategies optimize the compound’s application in asymmetric catalysis or chiral material synthesis?

  • Chiral derivatization : React with (R)- or (S)-Mosher’s acid chloride to determine enantiopurity via ¹⁹F NMR.
  • Coordination studies : Titrate with transition metals (e.g., Cu²⁺) and monitor shifts in UV-Vis or EPR spectra to assess ligand-binding capacity.
  • Solid-state polymerization : Investigate thermal stability (TGA/DSC) and optical properties (CD spectroscopy) for material science applications .

Methodological Notes

  • Advanced instrumentation : High-field NMR (≥500 MHz), SC-XRD with Mo-Kα radiation, and HR-MS are essential for rigorous characterization.
  • Data reproducibility : Archive raw spectral/crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

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